molecular formula C21H21ClN4O B6488620 N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941899-02-1

N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B6488620
CAS No.: 941899-02-1
M. Wt: 380.9 g/mol
InChI Key: UQSWDYVBVZCAMC-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide” is a compound with a piperidine ring that adopts a chair conformation. The nitrogen atom in the ring is close to pyramidal .


Synthesis Analysis

The synthesis of this compound involves stirring a mixture of 4-methylpiperidine and (4-chlorophenyl)carbamic chloride in refluxing ethanol for 4 hours. This process yields the title compound, which can be obtained as colorless blocks by recrystallization from ethanol at room temperature .


Molecular Structure Analysis

The piperidine ring in the molecule adopts a chair conformation. The nitrogen atom in the ring is close to pyramidal, with a bond angle sum of 357.5° .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. This compound is thought to bind to the active site of COX-2, preventing the enzyme from catalyzing the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound is believed to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been studied for its ability to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The major advantage of N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is its ability to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. This makes it a useful tool for studying the role of COX-2 in inflammation and other physiological processes. In addition, this compound has been studied for its ability to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior. This makes it a useful tool for studying the role of serotonin in the brain.
However, this compound has some limitations. It is a relatively new compound and has not been studied extensively, so its long-term effects are not yet known. In addition, it is not yet commercially available, so it must be synthesized in the laboratory.

Future Directions

Future research on N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide should focus on its potential applications in cancer research. In particular, further studies should be conducted to determine the efficacy of this compound in inhibiting the growth of certain types of cancer cells. In addition, further studies should be conducted to determine the long-term effects of this compound on the body. Finally, further studies should be conducted to determine the potential applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety.

Synthesis Methods

N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can be synthesized using a three-step procedure. The first step involves the reaction of 4-chlorophenylmethylpiperidine-3-carboxylic acid with quinoxaline-2-carboxylic acid in an aqueous solution of sodium hydroxide. The resulting product is then reacted with dichloroethane in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield this compound. The final step of the synthesis involves the removal of the dichloroethane by distillation and the purification of the product by recrystallization.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been studied for its ability to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-17-9-7-15(8-10-17)12-24-21(27)16-4-3-11-26(14-16)20-13-23-18-5-1-2-6-19(18)25-20/h1-2,5-10,13,16H,3-4,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSWDYVBVZCAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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